REACTION_CXSMILES
|
S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[I:18][C:19]1[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=1.[Cl-:26].[Na+]>O.C1(C)C=CC=CC=1.C(O)(=O)C>[Cl-:26].[C:22]1([CH3:25])[CH:23]=[CH:24][C:19]([I+:18][C:19]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:20]=2)=[CH:20][CH:21]=1 |f:1.2.3,5.6,10.11|
|
Name
|
ice
|
Quantity
|
6.35 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ammonium persulfate
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
36.8 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
135 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 20° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling this mixture to 15° C.
|
Type
|
ADDITION
|
Details
|
were added dropwise over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at 20° C
|
Type
|
FILTRATION
|
Details
|
the deposited solid product was filtered
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride water
|
Type
|
WASH
|
Details
|
After further washing with toluene and hexane
|
Type
|
CUSTOM
|
Details
|
the solid was dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
By recrystallization from acetone
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].C1(=CC=C(C=C1)[I+]C1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |